

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dimethylanisole**

Cat. No.: **B1585114**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **2,4-Dimethylanisole**. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key property determination are provided.

Chemical Identity and Structure

2,4-Dimethylanisole, also known as 1-methoxy-2,4-dimethylbenzene, is an organic aromatic ether. Its chemical structure consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a methoxy group at position 1.

Identifier	Value
IUPAC Name	1-methoxy-2,4-dimethylbenzene [1]
Synonyms	2,4-Dimethylanisole, 4-Methoxy-m-xylene, Benzene, 1-methoxy-2,4-dimethyl-
CAS Number	6738-23-4 [1]
Molecular Formula	C ₉ H ₁₂ O [1]
Molecular Weight	136.19 g/mol [1]
InChI	InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3 [1]
InChIKey	UJCFZCTTZWRNL-UHFFFAOYSA-N [1]
Canonical SMILES	CC1=CC(=C(C=C1)OC)C [1]

Physicochemical Properties

The physicochemical properties of **2,4-Dimethylanisole** are crucial for its handling, application, and behavior in various chemical and biological systems.

Summary of Quantitative Data

The following tables summarize the key quantitative physicochemical properties of **2,4-Dimethylanisole**.

Table 1: Core Physicochemical Properties

Property	Value	Reference Conditions
Boiling Point	191.0 to 193.0 °C	@ 760.00 mm Hg[1][2]
Melting Point	Not applicable (liquid at room temperature)	-
Density	0.963 to 0.967 g/mL	@ 25 °C[1][2]
Refractive Index	1.512 to 1.516	@ 20 °C[1][2]
Flash Point	63.33 °C (146.00 °F)	TCC[2]
Vapor Pressure	0.696 mmHg	@ 25 °C (estimated)[2]

Table 2: Solubility Data

Solvent	Solubility
Water	Slightly soluble[1][3]
Ethanol	Soluble[1]
Oils	Miscible[1][3]
Chloroform	Soluble[4]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of **2,4-Dimethylanisole**, based on standard laboratory practices.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

- Thiele tube or oil bath

- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Heating source (e.g., Bunsen burner or heating mantle)
- Liquid paraffin or a suitable high-boiling point oil

Procedure:

- A small amount of **2,4-Dimethylanisole** is placed into the small test tube.
- The capillary tube is placed in the test tube with its open end downwards.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is immersed in the Thiele tube or oil bath.
- The apparatus is heated gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.
- Heating is continued until a continuous stream of bubbles is observed.
- The heat source is removed, and the bath is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

- Analytical balance
- Water bath (for temperature control)
- Thermometer

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m_1).
- The pycnometer is filled with **2,4-Dimethylanisole**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
- The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).
- The pycnometer is removed from the bath, dried, and its mass is accurately weighed (m_2).
- The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. Its mass is then accurately weighed (m_3).
- The density of **2,4-Dimethylanisole** (ρ) is calculated using the formula: $\rho = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{water}}$

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper
- Soft tissue

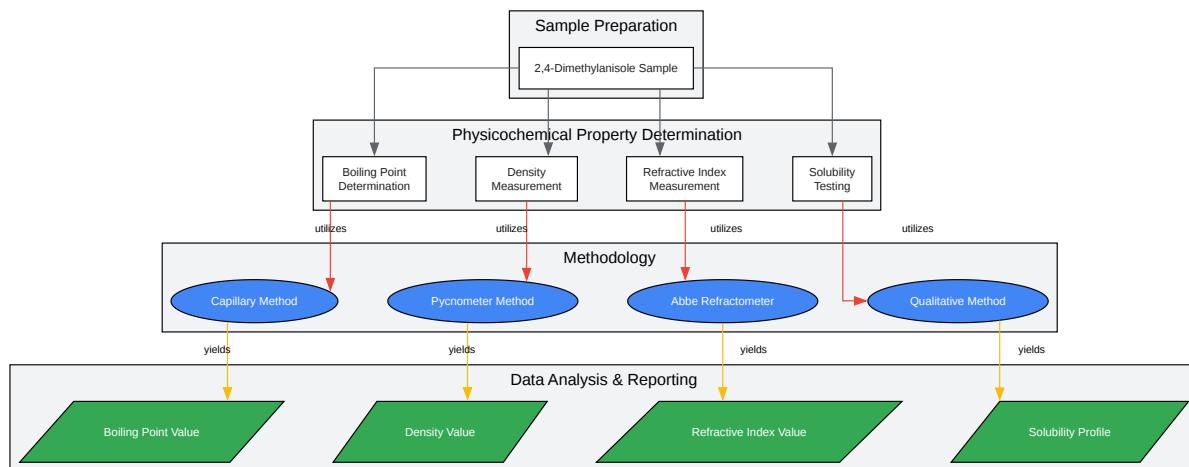
Procedure:

- The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.
- The refractometer is calibrated using a standard liquid with a known refractive index.
- A few drops of **2,4-Dimethylanisole** are placed on the surface of the lower prism using a clean dropper.
- The prisms are closed and locked.
- The instrument is connected to a circulating water bath to maintain a constant temperature (e.g., 20 °C).
- The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
- The handwheel is turned to bring the boundary line between the light and dark fields into the center of the crosshairs.
- If a colored band is visible, the compensator is adjusted to obtain a sharp, achromatic boundary line.
- The refractive index is read from the instrument's scale.

Solubility Determination (Qualitative Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:


- Test tubes
- Vortex mixer or stirring rod
- Graduated cylinder or pipette

Procedure:

- A small, measured amount of **2,4-Dimethylanisole** (e.g., 0.1 mL) is added to a test tube.
- A measured volume of the solvent (e.g., 3 mL of water) is added to the test tube.
- The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.
- The mixture is allowed to stand and is then visually inspected for the presence of a single phase (soluble), two distinct phases (insoluble), or partial dissolution (slightly soluble).
- The process is repeated with other solvents (e.g., ethanol, oils) to determine its solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physicochemical properties of **2,4-Dimethylanisole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Property Determination.

Safety and Handling

2,4-Dimethylanisole is a combustible liquid and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. oecd.org [oecd.org]
- 3. thinksrs.com [thinksrs.com]
- 4. search.library.brandeis.edu [search.library.brandeis.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dimethylanisole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585114#physicochemical-properties-of-2-4-dimethylanisole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com